2-Bromo-4'-methylbenzophenone
Description
2-Bromo-4'-methylbenzophenone is a brominated benzophenone derivative featuring a methyl group at the para position of one aromatic ring and a bromine atom at the ortho position of the other. For instance, analogs like 2-Bromo-4'-methylpropiophenone (C₁₀H₁₁BrO) are synthesized via bromination of parent compounds (e.g., 4'-methylpropiophenone) and serve as intermediates in pharmaceuticals and organic synthesis . This article focuses on comparing this compound with its closest structural analogs, leveraging available data to infer trends in reactivity, applications, and safety.
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNXIGKGMHOQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450592 | |
| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67104-64-7 | |
| Record name | 2-BROMO-4'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 2-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of 2-Bromo-4’-methylbenzophenone follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-4’-methylbenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through covalent or non-covalent interactions with target molecules .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (electron-withdrawing) and methoxy (electron-donating) substituents alter reactivity.
- Lipophilicity: The log KOW of 2.1 for 2-Bromo-4'-methoxyacetophenone suggests moderate lipophilicity, influencing bioavailability and environmental mobility .
Insights :
- Pharmaceutical Utility: Brominated propiophenones and acetophenones are pivotal in synthesizing bioactive molecules .
- Material Science: Brominated benzophenones with methoxy groups show promise in advanced materials due to their stability .
Biological Activity
2-Bromo-4'-methylbenzophenone is an organic compound notable for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This article delves into its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzophenone backbone with a bromine atom at the 2-position and a methyl group at the 4-position of one of the phenyl rings. Its molecular formula is , and it has a significant role in pharmaceutical synthesis due to its reactivity and ability to form various derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In a study assessing its efficacy, the compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Antifungal Activity
The compound also demonstrates antifungal activity , effectively inhibiting the growth of several fungal species. This property is particularly valuable in treating fungal infections, where resistance to conventional antifungal agents is increasing. The mechanism behind its antifungal action involves disrupting fungal cell membrane integrity .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects . Studies have shown that it can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A laboratory investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .
- Fungal Inhibition Assay : In a separate study, the compound was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 16 µg/mL, suggesting it could be an effective treatment option for candidiasis .
- Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions such as arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial cell membranes, disrupting their integrity and leading to cell death.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds reveals that while many share antimicrobial properties, this compound exhibits superior potency and broader spectrum activity.
| Compound Name | Antimicrobial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | High | Moderate |
| 4-Bromo-4'-methylbenzophenone | Moderate | Moderate | Low |
| 4-Chloro-3-methylphenol | Low | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
